2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one
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Overview
Description
2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C12H15BrO3. It is a brominated aromatic ketone, often used in research and development for its unique chemical properties. The compound is characterized by the presence of a bromine atom, a methoxy group, and a propan-2-yloxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-methoxyphenyl ethanol with bromoacetic acid to form 2-bromo-1-(4-methoxyphenyl)ethanol. This intermediate is then reacted with propan-2-ol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of methoxy-substituted phenylethanols.
Scientific Research Applications
2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and propan-2-yloxy groups can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
2-Bromo-1-(3-methylphenyl)ethan-1-one: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both methoxy and propan-2-yloxy groups, which provide distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of a wide range of organic compounds and enhance its potential in various scientific and industrial applications .
Properties
CAS No. |
945612-58-8 |
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Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxy-3-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)16-12-6-9(10(14)7-13)4-5-11(12)15-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
QQXPFRSHZAMRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)CBr)OC |
Purity |
95 |
Origin of Product |
United States |
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